molecular formula C16H16FNO3 B5652982 2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide

2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide

Cat. No. B5652982
M. Wt: 289.30 g/mol
InChI Key: XLGOQXYBPOFSLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves fluorination and alkylation reactions. For instance, a deuterium-substituted analogue of a similar compound, aiming to improve in vivo stability, was synthesized through reactions involving diiodomethane-d(2) and tetrabutylammonium fluoride, followed by alkylation with fluoromethyl iodide-d(2) (Zhang et al., 2005). Another method involves using 3-fluoro-4-cyanophenol as a primary compound for synthesizing novel acetamides, highlighting diverse pathways to introduce fluorophenoxy and methoxybenzyl groups (Yang Man-li, 2008).

Molecular Structure Analysis

Investigations into the molecular structure of compounds with similar frameworks often utilize X-ray crystallography, NMR, and other spectroscopic techniques to elucidate their arrangement and conformations. For example, compounds structurally related to 2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide have been characterized, revealing insights into their molecular geometry and interactions (Geetha, Sribalan, & Lakshmi, 2023).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGOQXYBPOFSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

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